

A Comprehensive Technical Guide to the Thermochemical Properties of 2,3-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dinitrobenzoic acid*

Cat. No.: *B080315*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of **2,3-Dinitrobenzoic acid**. Due to a scarcity of direct experimental data for this specific isomer, this document focuses on established methodologies for determining these crucial parameters, drawing parallels with closely related dinitrobenzoic acid isomers where data is available. This guide is intended to be a valuable resource for researchers in drug development and materials science, providing the foundational knowledge required for further investigation and application of **2,3-Dinitrobenzoic acid**.

Physicochemical Properties of 2,3-Dinitrobenzoic Acid

A summary of the known and computed physicochemical properties of **2,3-Dinitrobenzoic acid** is presented below. These values are essential for understanding the compound's behavior in various experimental and physiological conditions.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₆	[1]
Molecular Weight	212.12 g/mol	[1] [2]
Monoisotopic Mass	212.00693585 Da	[1] [2]
pKa	1.85 (at 25°C)	[1]
XLogP3	1.1	[2]
Topological Polar Surface Area	129 Å ²	[1] [2]
Hydrogen Bond Acceptor Count	6	[1]
Complexity	293	[1] [2]

Comparative Thermochemical Data of Dinitrobenzoic Acid Isomers

While experimental thermochemical data for **2,3-Dinitrobenzoic acid** is not readily available in the literature, data for other isomers, such as 3,5-Dinitrobenzoic acid, provides a valuable comparative baseline. The following table summarizes key thermochemical parameters for 3,5-Dinitrobenzoic acid.

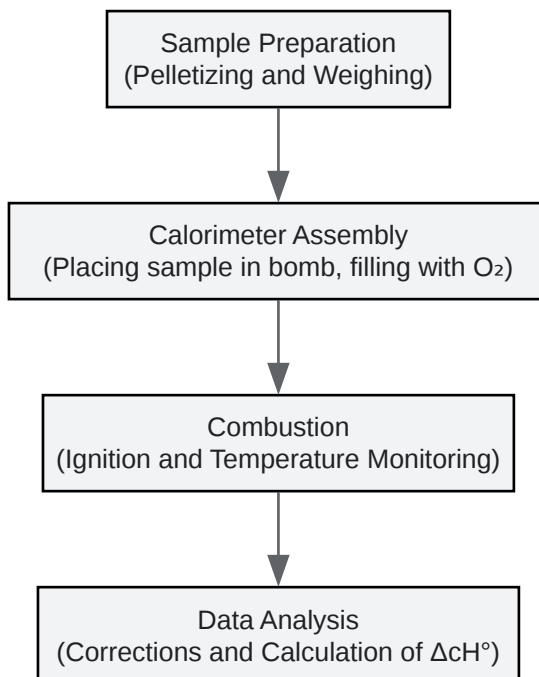
Thermochemical Property	3,5-Dinitrobenzoic Acid	Unit	Source
Standard Solid Enthalpy of Combustion (ΔcH° solid)	-2894.00 ± 0.40	kJ/mol	[3] [4]
Solid Phase Enthalpy of Formation (ΔfH° solid)	-432.60 ± 0.40	kJ/mol	[3]
Enthalpy of Fusion ($\Delta fusH^\circ$)	30.60	kJ/mol	[3]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of **2,3-Dinitrobenzoic acid** requires rigorous experimental procedures. The following sections detail the standard methodologies employed for these measurements.

Bomb Calorimetry for Enthalpy of Combustion

Isothermal bomb calorimetry is the primary technique for determining the standard enthalpy of combustion.[\[5\]](#) This value is fundamental for calculating the standard enthalpy of formation.


Methodology:

- Sample Preparation: A pellet of approximately 1 gram of **2,3-Dinitrobenzoic acid** is prepared and weighed with high precision.[\[5\]](#) The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is attached.[\[5\]](#)
- Calorimeter Setup: The sealed bomb is filled with high-purity oxygen to approximately 30 atm and placed in a calorimeter containing a known mass of water.[\[5\]](#)
- Combustion: After achieving thermal equilibrium, the sample is ignited.[\[5\]](#) The temperature change of the water is meticulously monitored and recorded to determine the temperature

rise (ΔT).^[5]

- Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The total heat released is calculated using the calorimeter's heat capacity, which is determined by calibrating with a standard substance like benzoic acid. Corrections are also made for the heat of combustion of the fuse wire and the formation of nitric acid.

Experimental Workflow for Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Enthalpy of Fusion

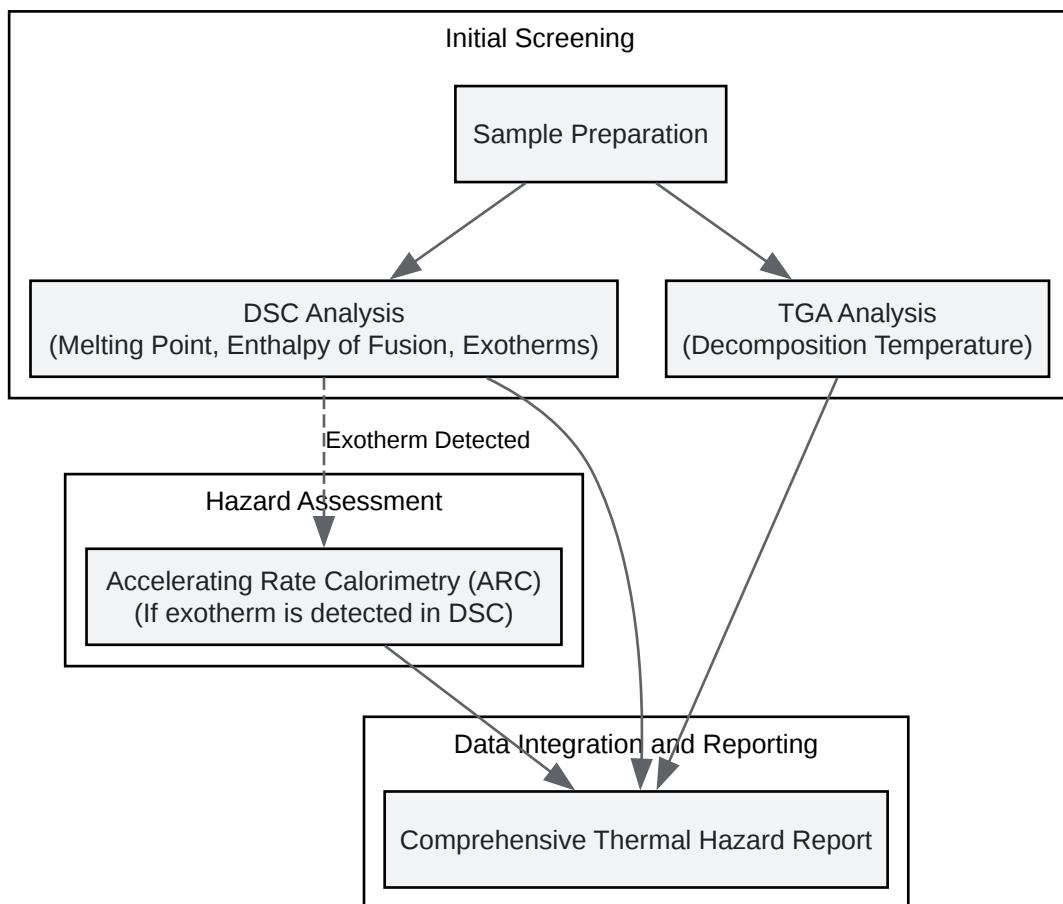
Differential Scanning Calorimetry (DSC) is utilized to determine the melting point, enthalpy of fusion, and to identify any exothermic decomposition events.^[6]

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of **2,3-Dinitrobenzoic acid** is hermetically sealed in an aluminum pan.^[5] An empty sealed pan

serves as a reference.[5][6]

- Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a consistent flow rate.[6]
- Heating Program: The sample is subjected to a controlled heating program, for instance, a linear ramp of 10 °C/min.[5]
- Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.[6]
- Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. An endothermic peak indicates melting, and the area under this peak is integrated to calculate the enthalpy of fusion. Sharp exothermic peaks would suggest decomposition.[6]


Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis (TGA) is employed to determine the mass loss of a sample as a function of temperature, which is crucial for identifying decomposition temperatures.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **2,3-Dinitrobenzoic acid** is placed in a TGA sample pan.
- Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
- Heating Program: The sample is heated at a constant rate.
- Data Collection: The mass of the sample is continuously monitored as the temperature increases.
- Data Analysis: A plot of mass versus temperature is generated. Significant weight loss indicates decomposition, and the onset temperature of this weight loss is a key parameter for thermal stability assessment.[7]

Thermal Stability Assessment Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for assessing thermal stability.

Knudsen Effusion Method for Sublimation Enthalpy

The Knudsen effusion method can be used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated.

Methodology:

- Experiment: A sample of **2,3-Dinitrobenzoic acid** is placed in a Knudsen cell, a container with a small orifice, which is then heated to various constant temperatures in a high-vacuum chamber.^[5] The rate of mass loss due to the effusion of vapor through the orifice is measured at each temperature.^[5]

- Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen-Hertz equation.[5]
- Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Conclusion

While direct experimental thermochemical data for **2,3-Dinitrobenzoic acid** remains to be fully elucidated, the established methodologies outlined in this guide provide a clear pathway for its determination. The comparative data from other dinitrobenzoic acid isomers serve as a useful reference point for what can be expected. A thorough understanding of the thermochemical properties is paramount for the safe handling, formulation, and application of **2,3-Dinitrobenzoic acid** in research and development, particularly within the pharmaceutical industry. The experimental workflows and protocols detailed herein offer a robust framework for obtaining the necessary data to ensure both safety and efficacy in its future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3,5-dinitro- (CAS 99-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of 2,3-Dinitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080315#thermochemical-properties-of-2-3-dinitrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com